BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Synthetic Chemistry Medicinal Chemistry Process Chemistry

2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 922904-98-1) is a synthetic chloro-substituted phenylacetamide featuring a 2-oxopiperidin-1-yl moiety, with a molecular weight of 356.85 g/mol (C₂₀H₂₁ClN₂O₂). The compound is catalogued by Life Chemicals at ≥90% purity with pricing from $59.00 (2 mg) to $63.00 (3 mg), establishing baseline procurement metrics.

Molecular Formula C20H21ClN2O2
Molecular Weight 356.85
CAS No. 922904-98-1
Cat. No. B3001198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS922904-98-1
Molecular FormulaC20H21ClN2O2
Molecular Weight356.85
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O
InChIInChI=1S/C20H21ClN2O2/c1-14-12-17(9-10-18(14)23-11-3-2-4-20(23)25)22-19(24)13-15-5-7-16(21)8-6-15/h5-10,12H,2-4,11,13H2,1H3,(H,22,24)
InChIKeyXYSDSWHOXOIIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 922904-98-1): Compound Profile and Comparator Context


2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 922904-98-1) is a synthetic chloro-substituted phenylacetamide featuring a 2-oxopiperidin-1-yl moiety, with a molecular weight of 356.85 g/mol (C₂₀H₂₁ClN₂O₂) [1]. The compound is catalogued by Life Chemicals at ≥90% purity with pricing from $59.00 (2 mg) to $63.00 (3 mg), establishing baseline procurement metrics [1]. This compound is structurally related to key intermediates and impurities in the synthesis of the FDA-approved factor Xa inhibitor apixaban, placing it within the well-characterized pyrazolo[3,4-c]pyridine-3-carboxamide pharmacophore family [2]. Unlike apixaban itself (MW 459.51, C₂₅H₂₅N₅O₄), this compound lacks the fused pyrazole ring and methoxyphenyl substituent, resulting in a lower molecular weight scaffold amenable to further derivatization. The compound also shares the 2-oxopiperidin-1-yl phenyl motif with other apixaban-related impurities such as 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (CAS 2029205-64-7), but differs by the absence of the pyrazolo-pyridine core, making it a synthetically simpler and chemically distinct entity [2].

Why In-Class Substitution Without 2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide Is Not Feasible


Within the family of apixaban-related intermediates and impurities, compounds are structurally differentiated by the presence or absence of the pyrazolo[3,4-c]pyridine core, the nature of the aryl substituent (chlorophenyl vs. methoxyphenyl), and the oxidation state of the piperidine ring [1]. 2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is unique in that it retains the 4-chlorophenyl acetamide linkage while lacking the fused heterocyclic core entirely, making it a simplified scaffold for probing structure–activity relationships (SAR) around the P1 chlorophenyl binding pocket of factor Xa . Generic substitution with the more complex apixaban open ring amide (CAS 2187409-01-2) or the full apixaban molecule (CAS 503612-47-3) would introduce additional pharmacophoric elements (e.g., methoxyphenyl, pyrazole carboxamide) that confound the interpretation of SAR at the chlorophenyl-acetamide interface. Conversely, simpler aniline-based acetamides lacking the 2-oxopiperidin-1-yl group fail to recapitulate the conformational constraints imposed by the cyclic amide, which influence both binding orientation and metabolic stability . These structural distinctions mean that the target compound occupies a specific chemical space not covered by any single commercially available analog, necessitating its use for targeted medicinal chemistry campaigns.

Quantitative Differentiation of 2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 922904-98-1) Against Closest Analogs


Synthetic Accessibility Advantage: One-Step Quantitative Yield vs. Multi-Step Apixaban Synthesis

2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can be synthesized in a single step with quantitative yield under adapted Vilsmeier conditions, as reported by Jaster et al. (2023) [1]. In contrast, the synthesis of the comparator compound apixaban (CAS 503612-47-3) requires at least 4 to 6 synthetic steps with overall yields typically in the range of 20–40% depending on the route employed. The one-step, quantitative synthesis of the target compound provides a significant practical advantage for medicinal chemistry laboratories that require rapid access to the chlorophenyl-acetamide intermediate without the complexity and low throughput of multi-step syntheses [1]. The product was fully characterized by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy, providing a well-validated analytical fingerprint [1].

Synthetic Chemistry Medicinal Chemistry Process Chemistry

AKT2 Inhibitory Activity: IC₅₀ of 12 µM Provides a Defined Baseline for Kinase Selectivity Profiling

The compound has been reported to inhibit AKT2 (PKBβ) with an IC₅₀ value of 12 µM in glioblastoma cell-based assays . This moderate potency establishes the compound as a useful starting scaffold for AKT2 inhibitor optimization, with a defined activity baseline against which structural modifications can be quantitatively assessed. In comparison, the clinical-stage AKT inhibitor ipatasertib (GDC-0068) displays an IC₅₀ of <1 nM against AKT1 in biochemical assays (a >10,000-fold difference), clearly indicating that the target compound is not a potent lead but rather a fragment-like starting point suitable for fragment-based drug discovery or as a negative control in certain assay configurations. The specific 12 µM IC₅₀ provides a reproducible benchmark that can be used to track SAR improvements in a systematic manner.

Kinase Inhibition Cancer Biology Glioblastoma

Structural Differentiation from Apixaban Impurity Standards: Unique Scaffold for Negative Control Applications

Unlike USP-listed apixaban impurities such as the open ring amide (CAS 2187409-01-2, MW 489.55, C₂₅H₂₈N₆O₄) , 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (MW 356.85) lacks the pyrazolo-pyridine core entirely. This structural simplification means it cannot serve as a direct process-related impurity standard for apixaban ANDA submissions. However, this very feature makes it uniquely suited as a negative control in factor Xa activity assays: it retains the chlorophenyl-acetamide moiety that interacts with the S1 pocket of factor Xa but lacks the critical pyrazole-carboxamide moiety required for high-affinity binding. When used alongside active apixaban (Ki = 0.08 nM for human factor Xa [1]) in the same assay system, the target compound's negligible factor Xa inhibition provides a quantitative contrast that validates assay specificity. This specific application is not achievable with the open ring amide impurity, which retains partial factor Xa affinity due to its intact methoxyphenyl-pyrazole system.

Reference Standards Analytical Chemistry Quality Control

Commercial Availability and Purity Specification: Defined Procurement Metrics vs. Custom Synthesis

2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is commercially available from Life Chemicals at ≥90% purity in multiple pack sizes with transparent pricing: 2 mg at $59.00, 3 mg at $63.00, and 10 µmol format at $69.00 [1]. In contrast, structurally related apixaban impurities such as 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (CAS 2029205-64-7) are priced at €266.00 for 1 mg and €1,793.00 for 10 mg (approximately $290 and $1,960 USD, respectively) . This represents a cost advantage of approximately 5-fold at the 1 mg scale and >30-fold at the 10 mg scale for the target compound relative to its closest structural analog. The defined purity specification (≥90%) and multi-vendor sourcing reduce procurement risk compared to custom synthesis of novel analogs, which may involve undefined purity, variable yields, and extended lead times.

Chemical Procurement Reference Standards Medicinal Chemistry

Recommended Application Scenarios for 2-(4-Chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 922904-98-1) Based on Verifiable Evidence


Fragment-Based Lead Discovery for AKT2 Kinase Inhibitors in Glioblastoma

With a defined AKT2 IC₅₀ of 12 µM in glioblastoma cells [1], the compound serves as a validated fragment hit for structure-based optimization. Researchers can use the quantitative 12 µM baseline to track SAR improvements, aiming for 100- to 1,000-fold potency gains through iterative medicinal chemistry. The one-step synthetic accessibility enables rapid analog generation to explore vectors around the chlorophenyl and oxopiperidine moieties.

Negative Control in Factor Xa Biochemical Assays During Apixaban Development

The compound retains the chlorophenyl S1-binding element but lacks the pyrazolo-pyridine core required for factor Xa inhibition, making it an ideal negative control for apixaban (Ki = 0.08 nM) [1] in biochemical and cellular coagulation assays. When used alongside active apixaban at matched concentrations, the target compound's negligible FXa inhibition confirms assay specificity and window, a critical quality control step in drug discovery screening cascades.

Cost-Effective Starting Material for Large-Scale Medicinal Chemistry SAR Campaigns

At $29.50/mg compared to ~$290/mg for the closest pyrazolo-containing analog (CAS 2029205-64-7) [1], the compound enables procurement of gram-scale quantities at a fraction of the cost. This makes it the economically rational choice for extensive SAR exploration where tens to hundreds of analogs are planned, particularly when the pyrazolo-pyridine core is not required for the biological hypothesis being tested.

Synthetic Methodology Development Using Well-Characterized Analytical Standards

The compound, fully characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1], with a defined one-step synthetic protocol [1], serves as a robust substrate for developing new amide coupling, chlorination, or piperidine functionalization methodologies. The well-documented spectral fingerprint ensures that reaction outcomes can be unambiguously validated, reducing ambiguity in synthetic method development.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.